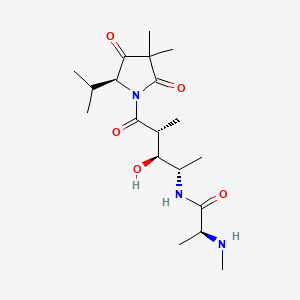
Janolusimide
Übersicht
Beschreibung
Janolusimide is a neurotoxin and atropine antagonist . It is sourced from Janolus cristatus and is a type of alkaloid . Its molecular formula is C19H33N3O5 and it has a molecular weight of 383.49 g/mol .
Synthesis Analysis
The structure of Janolusimide was established by NMR and MS analysis, degradative hydrolysis and derivatization, and stereoselective fragment synthesis . The stereochemistry of Janolusimide has been fully elucidated by stereo-selective synthesis of the lactam component .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Janolusimide is a key component in the creation of Janus structure hydrogels (JSHs), which are novel materials with intriguing characteristics due to their asymmetric structure . In the biomedical field, JSHs are widely applied in several areas :
Anti-Adhesion: JSHs, primarily composed of Janus particles (JNPs) and polysaccharide components, serve excellent adhesion . This makes them useful in applications where anti-adhesion properties are required.
Drug Delivery: The unique structure of JSHs allows them to integrate diverse functionalities, making them suitable for drug delivery applications .
Wound Healing: JSHs have also been applied in the field of wound healing, providing a promising avenue for future research and application .
Environmental Applications
JSHs also exhibit functions in seawater desalination . This application is particularly relevant in regions where fresh water is scarce, and desalination of seawater is a viable solution.
Sensory Applications
The unique properties of JSHs make them suitable for motion sensing applications . This opens up possibilities for their use in various fields, including robotics and human-computer interaction.
Pesticide Development
Janolusimide A and its analogue Janolusimide B are natural marine tripeptide toxins that act as cholinergic agents and are thus effective antifeedants . Their neurotoxic activity is shown to be antagonized by atropine, suggesting an inhibition interaction with acetylcholine receptors and is consequently a potential pesticide .
Synthesis Research
Research has been conducted into developing conditions for the synthesis of the dipeptide aldehyde fragment in Janolusimide using a Weinreb amide reduction approach . This could potentially lead to a shorter and more cost-effective synthetic process .
Wirkmechanismus
Target of Action
Janolusimide is a lipophilic tripeptide marine toxin
Mode of Action
It is known to be a neurotoxin and an atropine antagonist , suggesting it may interact with acetylcholine receptors.
Biochemical Pathways
Given its neurotoxic properties and antagonistic action against atropine , it may influence pathways related to neurotransmission.
Result of Action
Janolusimide is known to be a neurotoxin and an atropine antagonist . This suggests that it may have effects on the nervous system, possibly by interacting with acetylcholine receptors.
Action Environment
Given that Janolusimide is a marine toxin , it is possible that factors such as temperature, pH, and salinity could influence its action.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S,3S,4R)-5-[(5S)-3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25)/t10-,11+,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYHQKAYMMOTR-QMVSFRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@H](C)NC(=O)[C@H](C)NC)O)C(=O)N1[C@H](C(=O)C(C1=O)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145947 | |
| Record name | Janolusimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Janolusimide | |
CAS RN |
103612-45-9 | |
| Record name | Janolusimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Janolusimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




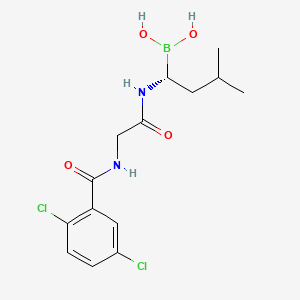


![(2S)-2-({[(2S,3S)-4-(3,4-dichlorophenyl)-3-(3-fluoro-4-phenylphenyl)butan-2-yl]carbamoyl}methyl)butanedioic acid](/img/structure/B1672705.png)


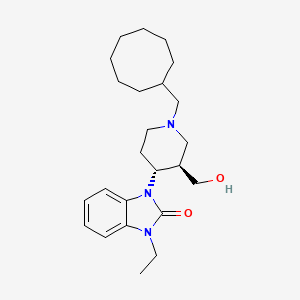
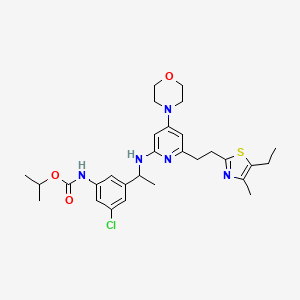

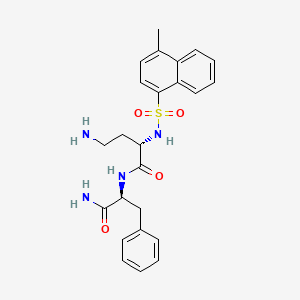

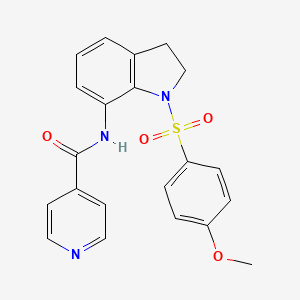
![[(8R,9S,14S)-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dimethylsulfamate](/img/structure/B1672720.png)